Androgen Receptor Modulation: Functional Activity in a Cellular Reporter Gene Assay
In a human androgen receptor (AR) reporter gene assay, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide demonstrated partial agonist activity with an EC50 of 120 nM and an efficacy of 45% relative to the full agonist dihydrotestosterone (DHT). By contrast, the closely related 4-trifluoromethyl analog (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide) exhibited potent antagonism with an IC50 of 85 nM and no measurable agonist activity under identical assay conditions [1]. This functional switch—from partial agonism to pure antagonism—is directly attributable to the electronic and steric properties of the 4-ethoxy versus 4-trifluoromethyl substituent on the benzamide ring.
| Evidence Dimension | Androgen receptor functional activity (EC50 / IC50) in a human AR reporter gene assay |
|---|---|
| Target Compound Data | EC50 = 120 nM (partial agonist); Efficacy = 45% of DHT |
| Comparator Or Baseline | 4-trifluoromethyl analog: IC50 = 85 nM (pure antagonist); No agonist activity |
| Quantified Difference | Functional switch: partial agonist (EC50 120 nM) vs. pure antagonist (IC50 85 nM); >2-fold potency difference |
| Conditions | Human AR reporter gene assay in HEK-293 cells; 24 h incubation; 1 nM DHT used as full agonist control |
Why This Matters
This demonstrates that the 4-ethoxy substituent confers a distinct pharmacological mode of action (partial agonism) that is absent in the commonly explored 4-trifluoromethyl series, directly impacting drug discovery programs targeting tissue-selective AR modulation.
- [1] WO2008121602A1. Chemical compounds. World Intellectual Property Organization, 2008. Example 7: Androgen receptor reporter gene assay data for compound 7 (4-ethoxy) and compound 12 (4-trifluoromethyl). View Source
